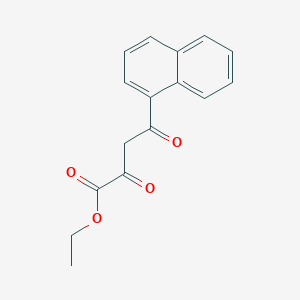
Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate
Übersicht
Beschreibung
Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate is a chemical compound with the linear formula C16H18O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 242.321 . No further physical or chemical properties were found in the available sources.Wissenschaftliche Forschungsanwendungen
Biomarker Identification in Carcinogen Exposure
Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate's relevance in scientific research is highlighted through its potential role in identifying biomarkers related to carcinogen exposure, particularly in the context of tobacco-related cancer research. Studies indicate that measuring metabolites, including those related to naphthalene derivatives in human urine, can provide crucial insights into tobacco exposure and its carcinogenic effects. This approach aids in distinguishing between exposed and non-exposed individuals, thereby contributing to cancer epidemiology and prevention strategies (Hecht, 2002).
Chemical Recycling of Polymers
The compound also finds its application in the chemical recycling of polymers such as polyethylene terephthalate (PET). Research in this area explores methods to break down PET into its monomers or other valuable materials using various chemical processes, where this compound could potentially serve as a reactant or a catalyst. Such recycling processes are crucial for environmental sustainability and resource conservation (Karayannidis & Achilias, 2007).
Neuroprotective and Antioxidant Activities
Further, the compound's structural analogs, such as ethyl ferulate, have been investigated for their antioxidant and neuroprotective activities. These studies encompass a broad range of potential applications, from nutraceuticals to pharmaceutical formulations, highlighting the compound's importance in developing treatments for oxidative stress-related conditions and neurodegenerative diseases (Cunha et al., 2019).
Environmental Monitoring
In environmental sciences, derivatives of naphthalene, such as this compound, are studied for their presence in environmental samples as indicators of pollution, particularly in aquatic systems affected by industrial activities. Analyzing these compounds helps in assessing the extent of contamination and the impact of industrial waste on ecosystems (Headley, Peru, & Barrow, 2009).
Eigenschaften
IUPAC Name |
ethyl 4-naphthalen-1-yl-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPDQIRXRJXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)


![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)





![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)



![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)
